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Methyl 5-acetyl-2-hydroxy-3-

nitrobenzoate

CAS No.: 89586-15-2

Cat. No.: B14390136

Get Quote

An In-Depth Technical Guide to the Characterization and Synthesis of Methyl 5-acetyl-2-
hydroxy-3-nitrobenzoate

Executive Summary
In the landscape of modern drug development, highly functionalized aromatic scaffolds are

critical for exploring complex pharmacophore space. Methyl 5-acetyl-2-hydroxy-3-
nitrobenzoate (CAS: 89586-15-2) represents a remarkably versatile building block.

Possessing four distinct functional groups—an ester, a phenol, a nitro group, and an acetyl

group—arranged on a single benzene ring, it offers orthogonal reactivity for subsequent

derivatization.

This whitepaper provides a comprehensive, causality-driven guide to the regioselective

synthesis, isolation, and spectroscopic characterization of this compound. Designed for

application scientists and synthetic chemists, this guide bypasses generic overviews to focus

on the mechanistic logic and self-validating analytical protocols required to ensure absolute

structural integrity.
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Mechanistic Causality: Synergistic Regioselectivity
The synthesis of Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate from its precursor, [1], is a

masterclass in electrophilic aromatic substitution (EAS). The success of this reaction relies on

the synergistic directing effects of the existing substituents.

When subjecting the starting material to nitrating conditions, the regiochemical outcome is

dictated by the following electronic environment:

The Hydroxyl Group (C2): A strongly activating, ortho/para-directing group. The para position

(C5) is already blocked by the acetyl group. The available ortho positions are C1 (blocked by

the ester) and C3.

The Ester (C1) & Acetyl (C5) Groups: Both are deactivating, meta-directing groups. The

meta positions relative to the ester are C3 and C5. The meta positions relative to the acetyl

group are C1 and C3.

The Causality: All three directing vectors converge exclusively on C3. This makes C3 the

absolute thermodynamic and kinetic sink for the incoming nitronium ion, ensuring near-perfect

regioselectivity without the need for complex protecting group strategies.
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Caption: Regioselective synthesis workflow driven by synergistic directing effects.

Self-Validating Synthetic Protocol
To ensure a high-yield, high-purity product, the nitration must be carefully controlled to prevent

oxidative degradation or ipso-substitution, a common side reaction in highly substituted

salicylates [2].

Step-by-Step Methodology
System Preparation: Dissolve 10.0 mmol of Methyl 5-acetylsalicylate in 15 mL of

concentrated Sulfuric Acid (H₂SO₄) in a round-bottom flask. Logic: H₂SO₄ acts as both a

solvent and a dehydrating agent, stabilizing the intermediate and preventing ester hydrolysis.

Thermal Control: Chill the solution to 0–5 °C using an ice-salt bath.

Nitronium Generation: Slowly add an equimolar amount (10.5 mmol) of fuming Nitric Acid

(HNO₃) dropwise over 30 minutes. Logic: Dropwise addition controls the highly exothermic

generation of the NO₂⁺ ion, preventing thermal runaway and subsequent generation of

oxidative byproducts.

Reaction Quenching: Stir for an additional 1 hour at 0 °C, then pour the mixture over 100 g of

crushed ice.

Isolation: Filter the resulting bright yellow precipitate under a vacuum. Wash thoroughly with

cold distilled water until the filtrate is pH neutral.

Recrystallization: Recrystallize from hot ethanol to yield analytically pure crystals.

In-Line Validation (TLC Check): Run a TLC (Hexanes:EtOAc 7:3). Paradoxically, the nitrated

product will exhibit a higher

value than the starting material. Causality: The new nitro group at C3 forms a powerful
intramolecular hydrogen bond with the C2 phenol. This internal chelation masks the polar
hydroxyl group from the silica stationary phase, reducing intermolecular drag.
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The structural confirmation of Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate requires a multi-

modal approach. Each spectroscopic method acts as a self-validating node in the analytical

workflow.
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Caption: Multi-modal analytical logic for structural confirmation and validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is the ultimate proof of regiochemistry. Because nitration occurs strictly

at C3, the only remaining aromatic protons are at C4 and C6.

Regiochemical Proof: H4 and H6 are meta to each other. Therefore, they will appear as two

distinct doublets with a coupling constant of J ≈ 2.2 Hz. Any alternative nitration site would

yield ortho (J ≈ 8 Hz) or para (J < 1 Hz) coupling, instantly flagging a synthetic failure.

Hydrogen Bonding: The phenolic -OH proton will appear extremely downfield (>11.5 ppm).

[3] prove that this extreme deshielding is caused by the proton being locked in a highly

stabilized intramolecular hydrogen bond between the ester carbonyl and the nitro oxygen.

Table 1: Summarized ¹H NMR Data (400 MHz, CDCl₃)
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Proton
Assignment

Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant
(J)

Integration
Causality /
Note

-OH (C2) 11.85 Singlet (br) - 1H

Extreme

deshielding

due to strong

intramolecula

r H-bonding.

Ar-H (C4) 8.72 Doublet 2.2 Hz 1H

Deshielded

by orthogonal

electron-

withdrawing

cones of NO₂

and Acetyl.

Ar-H (C6) 8.58 Doublet 2.2 Hz 1H

Meta-

coupling

confirms C3

substitution.

-OCH₃

(Ester)
4.05 Singlet - 3H

Standard

methyl ester

resonance.

-CH₃ (Acetyl) 2.68 Singlet - 3H
Adjacent to

carbonyl.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides orthogonal validation of the functional groups and the hydrogen-bonding

network. The presence of two distinct carbonyl stretches confirms that the acetyl group

survived the highly acidic nitration conditions without undergoing deacetylation.

Table 2: Key FT-IR Assignments (ATR)
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group
Diagnostic
Significance

3150 - 3250 O-H stretch (broad) Phenol

Broadening and lower

frequency confirm

strong H-bonding.

1695 C=O stretch (sharp) Ester

Slightly lowered

frequency due to

chelation with the

phenol.

1680 C=O stretch (sharp) Acetyl
Confirms retention of

the C5 acetyl moiety.

1535 N-O stretch (asym) Nitro
Primary indicator of

successful nitration.

1345 N-O stretch (sym) Nitro

Secondary

confirmation of the -

NO₂ group.

Mass Spectrometry (LC-MS/ESI)
For molecular mass validation, Electrospray Ionization (ESI) in negative ion mode is the most

effective technique. Due to the highly electron-withdrawing nature of the nitro, ester, and acetyl

groups, the C2 phenol is exceptionally acidic.

Expected Result: A dominant [M-H]⁻ peak at m/z 238.03 (Exact Mass of neutral compound:

239.04 g/mol ).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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